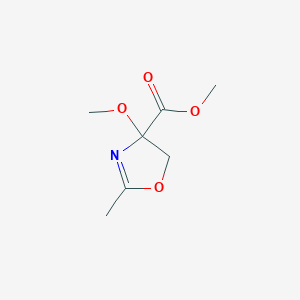
2-(2-Oxononyl)-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxononyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxononyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclisation of β-hydroxy amides to oxazolines, followed by oxidative aromatisation to oxazoles using reagents such as manganese dioxide .
Industrial Production Methods: Industrial production of oxazole derivatives, including 2-(2-Oxononyl)oxazole-4-carboxylic acid, often employs flow chemistry techniques. These methods allow for continuous production and improved safety profiles compared to batch synthesis. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatisation step .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Oxononyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidising agents like manganese dioxide.
Substitution: Nucleophilic substitution reactions at the oxazole ring, often involving halogenated reagents.
Reduction: Reduction of the oxazole ring under specific conditions to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Halogenated reagents such as N-bromosuccinimide (NBS) or copper bromide (CuBr2).
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Formation of oxazole derivatives.
Substitution: Halogenated oxazole compounds.
Reduction: Amino derivatives of oxazole.
Applications De Recherche Scientifique
2-(2-Oxononyl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(2-Oxononyl)oxazole-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with active sites, influencing the activity of enzymes and other proteins. This compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation .
Comparaison Avec Des Composés Similaires
Oxazole-4-carboxylic acid: Shares the oxazole ring but lacks the nonyl side chain.
2-(2-Oxoheptyl)oxazole-4-carboxylic acid: Similar structure with a shorter alkyl chain.
2-(2-Oxooctyl)oxazole-4-carboxylic acid: Differs by one carbon in the alkyl chain length.
Uniqueness: 2-(2-Oxononyl)oxazole-4-carboxylic acid is unique due to its longer nonyl side chain, which can influence its lipophilicity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs .
Propriétés
Numéro CAS |
90071-66-2 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
2-(2-oxononyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H19NO4/c1-2-3-4-5-6-7-10(15)8-12-14-11(9-18-12)13(16)17/h9H,2-8H2,1H3,(H,16,17) |
Clé InChI |
VESRJNYGYWUYBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)CC1=NC(=CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



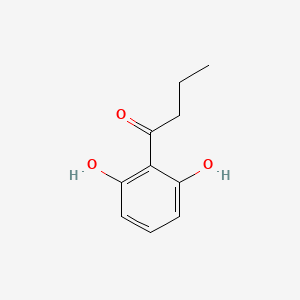


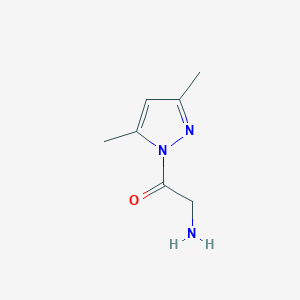
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)

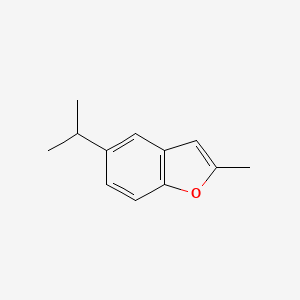


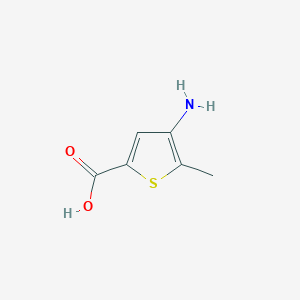

![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
